![molecular formula C17H12N2O2 B2404207 N-吡咯并[1,2-a]喹啉-6-基-2-呋喃酰胺 CAS No. 865659-17-2](/img/structure/B2404207.png)
N-吡咯并[1,2-a]喹啉-6-基-2-呋喃酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.295. The purity is usually 95%.
BenchChem offers high-quality N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
N-吡咯并[1,2-a]喹啉-6-基-2-呋喃酰胺表现出有希望的抗癌活性。研究人员探索了其作为缺氧诱导因子-α (HIF-α) 转录激活抑制剂的潜力,这对肿瘤生长至关重要。 此外,某些衍生物对乳腺癌细胞、结肠癌细胞和肝癌细胞表现出诱导凋亡的作用 .
抗结核活性
从该化合物衍生的苯甲酰取代的吡咯并[1,2-a]喹啉-3-羧酸酯已针对抗结核活性进行了评估。 一些衍生物作为抗结核药物显示出前景,特别是针对多药耐药菌株的结核分枝杆菌 .
凝血因子Xa和XIa的双重抑制剂
研究人员设计了结合了吡咯并[3,2,1-ij]喹啉-2-酮和噻唑片段的杂化衍生物。 这些化合物表现出作为凝血因子Xa和XIa的双重抑制剂的潜力,这可能对抗凝治疗有影响 .
功能材料
吡咯并[1,2-a]喹啉衍生物已在功能材料中得到应用。例如,一种包含双吲哚喹啉核心的有机半导体被合成用于单晶场效应晶体管。 此外,某些与吡咯并[1,2-a]喹啉骨架融合的1,3-氮杂磷杂环戊二烯具有有用的光电性质,可用于有机发光二极管 (OLED) 和生物成像染料 .
c-MET激酶的抑制
从N-吡咯并[1,2-a]喹啉-6-基-2-呋喃酰胺衍生的一些分子已被筛选为c-MET激酶的有效抑制剂,c-MET激酶是一种参与癌症进展的蛋白质。 这些化合物表现出优异的肿瘤生长抑制和良好的药代动力学 .
合成可及性和方法
吡咯并[1,2-a]喹啉衍生物的合成一直是研究的活跃领域。 近年来出现了各种合成方法,使这些杂环更容易进行进一步研究 .
作用机制
Target of Action
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .
Mode of Action
It’s worth noting that certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which are structurally similar, have been discovered as novel apoptosis inducers active against various cancer cells
Biochemical Pathways
Given the diverse biological activities of pyrrolo[1,2-a]quinoline derivatives, it’s likely that multiple pathways are affected .
Result of Action
Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been found to induce apoptosis in various cancer cells , suggesting that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide might have similar effects.
生化分析
Biochemical Properties
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall energy production in cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments. Understanding the transport and distribution of this compound is critical for determining its therapeutic potential and optimizing its delivery.
Subcellular Localization
The subcellular localization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . For example, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may localize to the mitochondria, influencing mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its activity and interactions with other biomolecules.
属性
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPIUBGAJINGFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
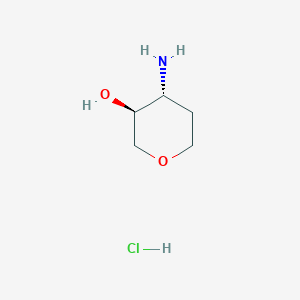
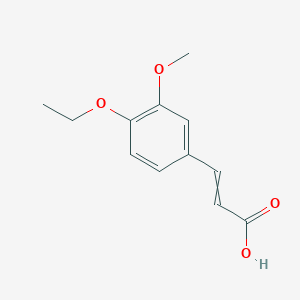
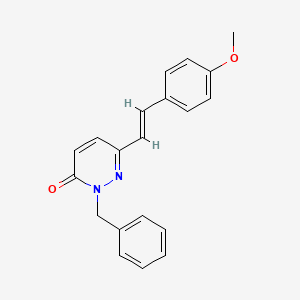
![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
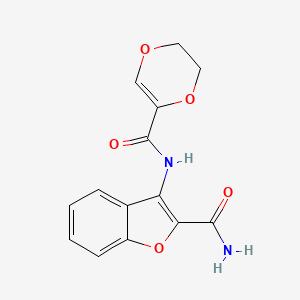
![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)


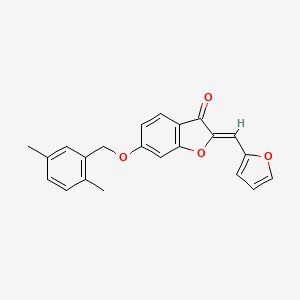

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)
